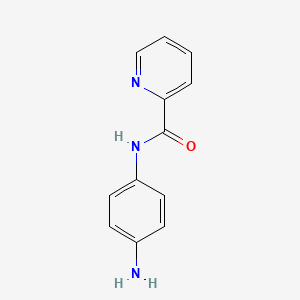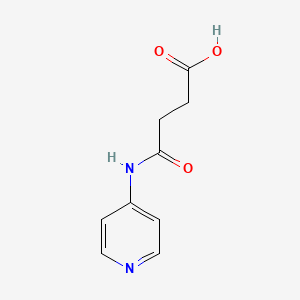
1H-吲哚-7-甲酰肼
描述
1H-indole-7-carbohydrazide is a derivative of the indole family, a group of compounds known for their presence in natural products and pharmaceuticals. Indole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of indole carbohydrazide derivatives can be achieved through various methods. For instance, the condensation of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with ketones has been reported to yield N'-alkylidene/cycloalkylidene derivatives, characterized by spectroscopic methods . Another approach involves the hydrazinolysis of ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate to produce novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives . Additionally, indole-2-carboxylic acid hydrazide has been synthesized and used to generate various indole derivatives through reactions with aromatic aldehydes and cyclization processes .
Molecular Structure Analysis
The molecular structure of indole carbohydrazide derivatives has been elucidated using techniques such as X-ray crystallography, which confirmed the planarity of the indole ring and its perpendicular orientation to other functional groups in the molecule . Single crystal X-ray diffraction has also been employed to analyze the structure of N'-alkylidene derivatives of indole carbohydrazides .
Chemical Reactions Analysis
Indole carbohydrazides participate in a variety of chemical reactions. They can react with aromatic aldehydes to form hydrazone derivatives, which can be further cyclized to produce indolo[2,3-d]pyridazine derivatives . These compounds can also undergo condensation reactions to yield a range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbohydrazide derivatives are characterized using spectroscopic methods such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry . These compounds exhibit rotational restriction around certain bonds, as evidenced by double resonances in NMR spectra . The presence of functional groups such as hydroxyl or nitro groups can significantly affect the properties and biological activities of these molecules .
Relevant Case Studies
Several studies have explored the biological activities of indole carbohydrazide derivatives. For example, a series of indole-based acetohydrazide analogs were synthesized and evaluated for their inhibitory potential against thymidine phosphorylase, with some derivatives showing potent activity . Another study reported the synthesis of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, which exhibited cytotoxic activity against human cancer cell lines . Additionally, indole carbohydrazides have been investigated for their antioxidant properties and acetylcholinesterase inhibition, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's .
科学研究应用
1. α-淀粉酶抑制潜力
吲哚甲酰肼衍生物已被合成并评估其α-淀粉酶抑制潜力。这些化合物,包括 1H-吲哚-7-甲酰肼衍生物,显示出不同程度的抑制活性,一些显示出与标准阿卡波糖相当的有效抑制。这表明在 α-淀粉酶抑制有益的糖尿病等疾病管理中具有潜在应用 (Noreen et al., 2017)。
2. 抗氧化和乙酰胆碱酯酶抑制特性
吲哚-2-甲酰肼已被制备并使用各种检测法评估其抗氧化特性。这些化合物显示出有希望的结果,一些化合物与标准相比表现出优异的抗氧化能力。此外,还评估了它们的乙酰胆碱酯酶抑制特性,表明在阿尔茨海默病等神经退行性疾病中具有潜在应用 (Bingul et al., 2019)。
3. 抗胆碱酯酶活性
已经合成了一系列新型的甲酰肼吲哚-异恶唑杂化衍生物并评估了它们的体外抗胆碱酯酶活性。这些发现对于阿尔茨海默病等神经退行性疾病的治疗非常重要,在这些疾病中,乙酰胆碱酯酶抑制剂可以增加突触间隙中的乙酰胆碱水平 (Mirfazli et al., 2018)。
4. 抗癌特性
吲哚-2-甲酰肼衍生物已被合成并评估其抗癌特性。该系列中的一些化合物对各种癌细胞系表现出显着的抗增殖活性,表明开发新型癌症疗法的潜力 (Kazan et al., 2019)。
5. 抗菌和抗真菌活性
吲哚-2-甲酸衍生物,包括甲酰肼,已被合成并评估其抗菌和抗真菌活性。这些化合物表现出显着的抗菌活性和中等的抗真菌活性,表明它们作为先导化合物在开发新的抗菌剂方面具有潜力 (Raju et al., 2015)。
6. 胸苷磷酸化酶抑制潜力
基于吲哚的乙酰肼衍生物已被测试其胸苷磷酸化酶抑制潜力。这些化合物以不同浓度抑制胸苷磷酸化酶,表明在癌症治疗中具有潜在应用,因为胸苷磷酸化酶与肿瘤生长和转移有关 (Taha et al., 2020)。
作用机制
Target of Action
1H-Indole-7-carbohydrazide primarily targets copper (Ⅱ) ions . The compound has been used as a fluorescence probe to detect these ions, with detection limits of 0.37, 0.27, and 0.26 μM in a concentration range of 0–50 μM .
Mode of Action
The compound interacts with its target through a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process is initiated when the proton of the hydrazide in 1H-indole-7-carbohydrazide is protonated by the copper (Ⅱ) ion . This interaction interferes with the ESIPT process, leading to changes in the compound’s fluorescence properties .
Pharmacokinetics
Its use as a fluorescence probe suggests it may have good bioavailability and can interact effectively with its target ions in the body .
Result of Action
The primary result of 1H-indole-7-carbohydrazide’s action is the detection of copper (Ⅱ) ions. When the compound interacts with these ions, it exhibits a change in fluorescence . This change can be used to detect the presence and concentration of copper (Ⅱ) ions in a system .
Action Environment
The action of 1H-indole-7-carbohydrazide is influenced by environmental factors such as temperature and alkalinity . For instance, certain derivatives of the compound exhibit aggregation-induced emission (AIE) characteristics and show regular responses to changes in temperature and alkalinity . Additionally, the compound’s fluorescence emission intensity and sensitivity to copper (Ⅱ) ion detection can be enhanced when irradiated to the 302 nm photostationary state (PSS) .
安全和危害
属性
IUPAC Name |
1H-indole-7-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFMBDUFIJHHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351888 | |
| Record name | 1H-indole-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321309-24-4 | |
| Record name | 1H-indole-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


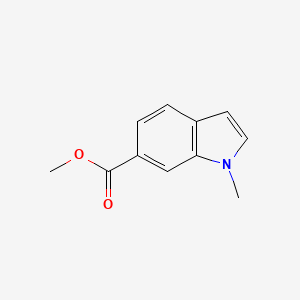
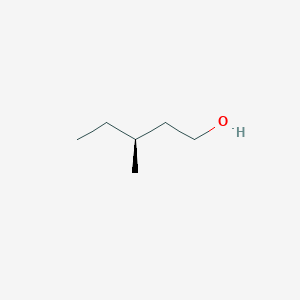

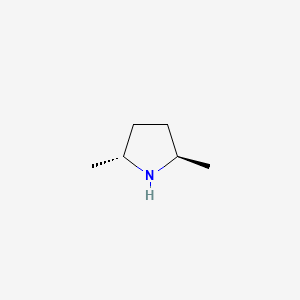
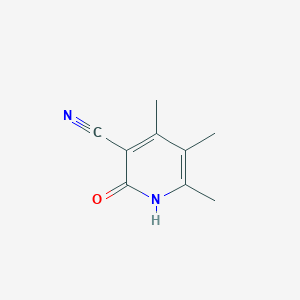
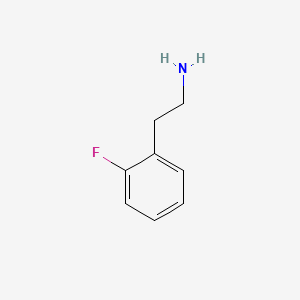
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)

